molecular formula C12H6Cl4O B15178948 2,2',3,4-Tetrachlorodiphenyl ether CAS No. 220002-37-9

2,2',3,4-Tetrachlorodiphenyl ether

Cat. No.: B15178948
CAS No.: 220002-37-9
M. Wt: 308.0 g/mol
InChI Key: VTTDWGUAWMLHPR-UHFFFAOYSA-N
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Description

2,2’,3,4-Tetrachlorodiphenyl ether: is a chemical compound belonging to the class of polychlorinated diphenyl ethers. These compounds are known for their structural similarity to polychlorinated biphenyls, both of which are toxic polyhalogenated compounds. The compound is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,2’,3,4-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrachlorodiphenyl ether may involve the chlorination of diphenyl ether under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and the presence of catalysts, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated diphenyl ethers.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.

Scientific Research Applications

2,2’,3,4-Tetrachlorodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’,3,4-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic responses similar to those caused by polychlorinated biphenyls .

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrachlorodiphenyl ether
  • 2,3,3’,4’-Tetrachlorodiphenyl ether
  • 2,3,4,4’-Tetrachlorodiphenyl ether

Uniqueness: 2,2’,3,4-Tetrachlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental persistence .

Properties

CAS No.

220002-37-9

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2,3-trichloro-4-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H

InChI Key

VTTDWGUAWMLHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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